![molecular formula C14H14N2O3 B7592130 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,4-dimethyl-1,3-oxazol-5-yl)methanone](/img/structure/B7592130.png)
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,4-dimethyl-1,3-oxazol-5-yl)methanone
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Overview
Description
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,4-dimethyl-1,3-oxazol-5-yl)methanone is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,4-dimethyl-1,3-oxazol-5-yl)methanone involves the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth, neurodegeneration, and inflammation. It has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. It also inhibits the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,4-dimethyl-1,3-oxazol-5-yl)methanone has various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also has antioxidant properties, which can help protect cells from oxidative stress. Additionally, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,4-dimethyl-1,3-oxazol-5-yl)methanone in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,4-dimethyl-1,3-oxazol-5-yl)methanone. One potential direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the investigation of its potential therapeutic applications in other fields such as cardiovascular disease and diabetes. Additionally, further studies are needed to understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis method for 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,4-dimethyl-1,3-oxazol-5-yl)methanone involves the reaction of 2,3-dihydro-1,4-benzoxazine-4-carboxylic acid with 2,4-dimethyl-1,3-oxazole-5-carbonyl chloride in the presence of a base. The resulting product is then purified through column chromatography.
Scientific Research Applications
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,4-dimethyl-1,3-oxazol-5-yl)methanone has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl-(2,4-dimethyl-1,3-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-13(19-10(2)15-9)14(17)16-7-8-18-12-6-4-3-5-11(12)16/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZDXGUGAUYGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)N2CCOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,4-dimethyl-1,3-oxazol-5-yl)methanone |
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